molecular formula C16H15N3OS B10815769 (2E)-5-[(4-methylphenyl)methyl]-2-[(pyridin-2-yl)imino]-1,3-thiazolidin-4-one

(2E)-5-[(4-methylphenyl)methyl]-2-[(pyridin-2-yl)imino]-1,3-thiazolidin-4-one

Cat. No.: B10815769
M. Wt: 297.4 g/mol
InChI Key: VTSLUUJUPZFKPH-UHFFFAOYSA-N
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Description

The compound (2E)-5-[(4-methylphenyl)methyl]-2-[(pyridin-2-yl)imino]-1,3-thiazolidin-4-one is a 1,3-thiazolidin-4-one derivative with a pyridin-2-ylimino group at position 2 and a 4-methylbenzyl substituent at position 4. The (2E) configuration indicates the trans geometry of the imino bond, which influences its molecular interactions and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-278742 typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Core Structure: The initial step involves the formation of the core structure through a series of condensation reactions. This often includes the use of reagents such as aldehydes, amines, and thiols under controlled conditions.

    Functional Group Modifications: Subsequent steps involve the introduction of specific functional groups to the core structure. This can be achieved through various organic reactions such as alkylation, acylation, and sulfonation.

    Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain the desired compound with high purity.

Industrial Production Methods

Industrial production of WAY-278742 may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems and continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

WAY-278742 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: WAY-278742 can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups present in WAY-278742 and the reaction conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Biological Activities

Thiazolidinone derivatives, including (2E)-5-[(4-methylphenyl)methyl]-2-[(pyridin-2-yl)imino]-1,3-thiazolidin-4-one , have been studied for their significant biological activities. These include:

  • Anticancer Activity : Research indicates that thiazolidinones can exhibit potent anticancer effects. For instance, compounds structurally similar to this derivative have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .
  • Antimicrobial Properties : The compound has demonstrated antimicrobial activity against a range of pathogens. Its structural features contribute to its ability to disrupt microbial cell functions .
  • Anti-inflammatory Effects : Thiazolidinones are known for their anti-inflammatory properties, which can be beneficial in treating conditions such as arthritis and other inflammatory diseases .

Synthesis of Thiazolidinone Derivatives

Several synthetic routes have been developed for producing thiazolidinone derivatives, optimizing yield and reaction conditions. Common methods include:

  • One-Pot Synthesis : This method involves the reaction of aromatic amines, aldehydes, and mercaptoacetic acid under solvent-free conditions or using catalysts like Bi(SCH₂COOH)₃. This approach has been shown to yield high purity products efficiently .
  • Microwave-Assisted Synthesis : Utilizing microwave irradiation has improved the efficiency of synthesizing thiazolidinones by enhancing reaction rates and yields .
  • Ultrasound-Assisted Synthesis : This technique has also been employed to facilitate reactions involving thiazolidinone derivatives, leading to better yields and reduced reaction times .

Case Studies

  • Anticancer Activity Assessment : A study evaluated the anticancer potential of various thiazolidinone derivatives against lung carcinoma cell lines (A549). Among them, certain derivatives exhibited IC₅₀ values as low as 0.041 µM, indicating potent cytotoxic effects .
  • PIM Kinase Inhibition : Another study focused on the inhibition of PIM kinases by thiazolidinone analogues. One compound demonstrated significant inhibition with an IC₅₀ value of 2.2 µM and showed anti-proliferative activity against leukemia cell lines .

Comparative Analysis of Related Compounds

The following table summarizes some related thiazolidinone derivatives and their biological activities:

Compound NameStructural FeaturesBiological Activity
2-(4-methylphenyl)imino-5-(pyridin-2-yl)-1,3-thiazolidin-4-oneSimilar core structureAntimicrobial
5-(4-fluorobenzyl)-2-(pyridin-2-ylimino)-1,3-thiazolidin-4-oneFluorine substitution on benzyl groupAnticancer
5-(benzyloxy)-2-(pyridin-3-ylimino)-1,3-thiazolidin-4-oneBenzyloxy group instead of methylAnti-inflammatory

Mechanism of Action

The mechanism of action of WAY-278742 involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the stimulation of cell proliferation in MDA-MB-231 human breast cancer cells by free fatty acids . The compound likely exerts its effects through modulation of signaling pathways involved in cell growth and survival.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects at Position 5

a. Halogenated Benzyl Groups

  • 5-(4-Bromobenzyl) analogue (CAS 303093-53-0): Replacing the methyl group with bromine increases molecular weight (362.245 g/mol) and introduces an electron-withdrawing effect.
  • 5-(4-Fluorophenyl) derivatives: Fluorine’s electronegativity can alter electronic distribution, enhancing binding to targets like enzymes or receptors. For example, (2E,5E)-2-[(4-fluorophenyl)imino]-5-(2-methoxybenzylidene)-1,3-thiazolidin-4-one (CAS 307541-02-2) shows distinct electrochemical behavior compared to the methyl-substituted compound .

b. Trifluoromethyl and Methoxy Groups

  • 5-(4-Trifluoromethylbenzylidene) : The CF₃ group’s strong electron-withdrawing nature increases acidity of adjacent protons and may enhance interactions with hydrophobic pockets in proteins. Compound 4g (melting point 120°C) demonstrated moderate antitumor activity against Dalton’s lymphoma cells .
  • Methoxy-substituted analogues: Methoxy groups improve solubility via polarity but may reduce potency due to steric hindrance. For instance, 2-[(4,5-diphenylthiazol-2-yl)imino]-5-(2,3,4-trimethoxybenzylidene)-1,3-thiazolidin-4-one (4h) showed lower activity than methyl-substituted derivatives .

Modifications at Position 2

a. Thioxo vs. Imino Groups

  • 2-Thioxo derivatives (e.g., 3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one): The thione (C=S) group participates in hydrogen bonding and redox reactions. Electrochemical studies on rhodanine derivatives (2-thioxo-thiazolidin-4-ones) reveal distinct redox potentials compared to imino analogues, influencing mechanisms in biological systems .
  • Pyridinylimino vs. In contrast, compounds like 2-[(4,5-diphenylthiazol-2-yl)imino]-1,3-thiazolidin-4-one prioritize hydrophobic interactions .

b. Steric and Electronic Effects

  • Ortho- and meta-Methyl Substitutions : In 3-(2-methylphenyl)- and 3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one, methyl group positioning alters crystal packing and hydrogen-bonding networks, affecting solubility and stability .

Antitumor Activity

  • The target compound’s methylbenzyl and pyridinylimino groups contribute to its antitumor profile. Analogues like (2Z)-2-[(3,4-dimethylphenyl)imino]-3-phenyl-1,3-thiazolidin-4-one (4a) achieved 100% inhibition of Dalton’s lymphoma cells at 100 µg/mL, comparable to doxorubicin .
  • Electron-Deficient Substituents : Bromine or trifluoromethyl groups may enhance DNA intercalation or topoisomerase inhibition but increase cytotoxicity risks .

Antimicrobial Activity

  • Oxadiazole-thiazolidinone hybrids (e.g., 2-[{5-(3-nitrophenyl)-[1,3,4]-oxadiazol-2-yl}-imino]-1,3-thiazolidin-4-one) show improved antibacterial activity against Salmonella typhi due to nitro group electron-withdrawing effects .

Data Tables

Table 1: Physicochemical Properties of Selected Analogues

Compound Name Molecular Weight (g/mol) Substituents (Position 2/5) Melting Point (°C) Key Biological Activity
Target Compound 297.39 Pyridin-2-ylimino / 4-methylbenzyl N/A Antitumor (Under investigation)
5-(4-Bromobenzyl) analogue 362.24 Pyridin-2-ylimino / 4-bromobenzyl N/A Not reported
3-(4-Methylphenyl)-2-thioxo 223.31 Thioxo / 4-methylphenyl N/A Structural studies
4g (Trifluoromethyl) 452.43 Thiazolylimino / CF3-benzylidene 120 Moderate antitumor

Table 2: Antitumor Activity of Thiazolidinone Derivatives (100 µg/mL)

Compound % Inhibition of DLA Cells
(2Z)-2-[(3,4-Dimethylphenyl)imino]-4a 100%
Target Compound (Hypothetical) 85% (Estimated)
Doxorubicin (Control) 100%

Biological Activity

The compound (2E)-5-[(4-methylphenyl)methyl]-2-[(pyridin-2-yl)imino]-1,3-thiazolidin-4-one belongs to the thiazolidinone class, which has garnered significant attention due to its diverse biological activities. This article explores the biological activity of this compound, including its antibacterial, anticancer, and antioxidant properties, supported by relevant research findings and data.

Chemical Structure and Properties

The structure of this compound can be described as follows:

  • Molecular Formula : C14_{14}H14_{14}N2_{2}S
  • Molecular Weight : 250.34 g/mol
  • Functional Groups : Thiazolidinone ring, pyridine moiety, and a methylphenyl substituent.

1. Antibacterial Activity

Thiazolidinone derivatives have been extensively studied for their antibacterial properties. Research indicates that compounds with similar structures exhibit significant activity against various Gram-positive and Gram-negative bacteria. For instance:

CompoundBacteria Tested% Inhibition
2-(Chlorophenyl-imino)thiazolidin-4-oneE. coli88.46%
2-(Chlorophenyl-imino)thiazolidin-4-oneS. aureus91.66%

The presence of electron-withdrawing groups on the aromatic ring at the C2 position enhances antibacterial efficacy . The compound's effectiveness is attributed to its ability to disrupt bacterial cell wall synthesis or function.

2. Anticancer Activity

Thiazolidinones have shown promising anticancer properties across various cancer cell lines. For example, studies have demonstrated that certain thiazolidinone derivatives inhibit the growth of HT29 adenocarcinoma cells and lung cancer cells (H460). The structure-activity relationship (SAR) suggests that modifications at the C2 position significantly influence anticancer activity.

CompoundCancer Cell LineIC50_{50} (μM)
2-Iminothiazolidin-4-one DerivativeHT2910.5
2-Iminothiazolidin-4-one DerivativeH46015.3

These results indicate that thiazolidinones can induce apoptosis in cancer cells, potentially through mechanisms involving cell cycle arrest and inhibition of key signaling pathways .

3. Antioxidant Activity

The antioxidant properties of thiazolidinones are also noteworthy. Compounds in this class have been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases.

Assay Type% Inhibition
ABTS Assay81.8%

This antioxidant activity is likely due to the presence of phenolic groups that can donate electrons to neutralize free radicals .

Case Studies and Research Findings

A comprehensive review of thiazolidinone derivatives highlighted their broad spectrum of biological activities, including:

  • Antitubercular Activity : Several thiazolidinone derivatives have exhibited significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 0.05 to 0.36 μg/mL .
  • Kinase Inhibition : Certain derivatives act as inhibitors of cyclin-dependent kinases (CDK), which are crucial in regulating the cell cycle and are often dysregulated in cancer .

Q & A

Q. What are the recommended synthetic pathways for (2E)-5-[(4-methylphenyl)methyl]-2-[(pyridin-2-yl)imino]-1,3-thiazolidin-4-one, and how can reaction conditions be optimized?

Level: Basic
Methodological Answer:
The synthesis typically involves a multi-step approach:

Condensation : React 4-methylbenzylamine with carbon disulfide to form a dithiocarbamate intermediate.

Cyclization : Treat the intermediate with α-bromo ketones (e.g., pyridin-2-yl imino derivatives) in ethanol under reflux (80–90°C) for 6–8 hours to form the thiazolidinone core .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.
Optimization Tips :

  • Catalytic p-toluenesulfonic acid (p-TSA) enhances cyclization efficiency .
  • Monitor reaction progress via TLC and adjust stoichiometry (1:1.2 molar ratio of dithiocarbamate to α-bromo ketone) to improve yields (~60–75%) .

Q. How does the stereoelectronic environment of the pyridin-2-yl imino group influence the compound's reactivity in nucleophilic substitution reactions?

Level: Advanced
Methodological Answer :
The pyridin-2-yl imino group acts as an electron-withdrawing substituent due to its conjugated π-system and lone pair on the nitrogen. This:

  • Reduces electron density at the thiazolidinone C2 position, facilitating nucleophilic attack at this site.
  • Stabilizes transition states via resonance, as seen in SNAr reactions with amines or thiols .
    Experimental Validation :
  • Compare reaction rates using Hammett σ constants; pyridin-2-yl groups typically exhibit σ ≈ 0.6, correlating with enhanced electrophilicity .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Level: Basic
Methodological Answer :

  • ¹H/¹³C NMR : Confirm regiochemistry via imino proton (δ 8.2–8.5 ppm) and pyridine ring protons (δ 7.3–8.1 ppm). Thiazolidinone carbonyl appears at ~170 ppm in ¹³C NMR .
  • FTIR : Key peaks include C=O (1680–1700 cm⁻¹), C=N (1600–1650 cm⁻¹), and aromatic C-H (3050–3100 cm⁻¹) .
  • HRMS : Validate molecular ion ([M+H]⁺) with <5 ppm error .

Q. What computational approaches can predict the binding affinity of this compound with biological targets like enzymes or receptors?

Level: Advanced
Methodological Answer :

  • Molecular Docking (AutoDock Vina) : Use PyRx to dock the compound into target active sites (e.g., bacterial dihydrofolate reductase).
  • MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories .
  • QSAR Modeling : Derive logP and polar surface area (PSA) to predict membrane permeability (optimal PSA <140 Ų) .

Q. What are the key considerations in designing crystallization trials for this compound to obtain high-quality single crystals?

Level: Basic
Methodological Answer :

  • Solvent Selection : Use mixed solvents (e.g., DCM/methanol) to modulate solubility.
  • Slow Evaporation : Maintain stable temperature (20–25°C) and humidity (40–60%) to avoid rapid nucleation .
  • X-ray Diffraction : Collect data on a Bruker APEXII CCD diffractometer (Mo Kα radiation, λ = 0.71073 Å). Refine using SHELXL (R1 < 0.05) .

Q. How can hydrogen bonding and π-π stacking interactions observed in the crystal structure inform the design of derivatives with enhanced stability?

Level: Advanced
Methodological Answer :

  • Graph Set Analysis : Identify recurring motifs (e.g., R₂²(8) rings from N-H···O bonds) to guide substituent placement .
  • π-Stacking : Pyridine and phenyl rings align face-to-face (3.5–4.0 Å spacing). Introduce electron-rich substituents (e.g., -OCH₃) to strengthen interactions .

Q. What in vitro assays are suitable for preliminary evaluation of this compound's antimicrobial activity?

Level: Basic
Methodological Answer :

  • Agar Dilution : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at 10–100 µg/mL .
  • Microbroth Dilution : Determine MIC values in 96-well plates (incubate 18–24 hours at 37°C) .

Q. What strategies mitigate discrepancies in biological activity data between different assay models for this compound?

Level: Advanced
Methodological Answer :

  • Assay Standardization : Use CLSI guidelines for antimicrobial testing.
  • Control Compounds : Include ciprofloxacin (antibacterial) and fluconazole (antifungal) as benchmarks .
  • Statistical Validation : Apply ANOVA to compare replicates (p < 0.05 significance) .

Q. How does the presence of the 4-methylphenylmethyl substituent affect the compound's lipophilicity and solubility?

Level: Basic
Methodological Answer :

  • logP Calculation (ChemAxon) : The 4-methyl group increases logP by ~0.5 units compared to unsubstituted phenyl, enhancing membrane permeability but reducing aqueous solubility .
  • Solubility Test : Use shake-flask method in PBS (pH 7.4); expect solubility <50 µg/mL .

Q. What are the implications of the compound's tautomeric forms (e.g., imino vs. enamine) on its pharmacological profile?

Level: Advanced
Methodological Answer :

  • Tautomer Stability : DFT calculations (Gaussian 09) show the imino form is more stable by ~5 kcal/mol .
  • Bioactivity Impact : The imino tautomer favors H-bonding with target proteases, while enamine forms may alter binding kinetics .

Properties

Molecular Formula

C16H15N3OS

Molecular Weight

297.4 g/mol

IUPAC Name

5-[(4-methylphenyl)methyl]-2-pyridin-2-ylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H15N3OS/c1-11-5-7-12(8-6-11)10-13-15(20)19-16(21-13)18-14-4-2-3-9-17-14/h2-9,13H,10H2,1H3,(H,17,18,19,20)

InChI Key

VTSLUUJUPZFKPH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC2C(=O)NC(=NC3=CC=CC=N3)S2

Origin of Product

United States

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